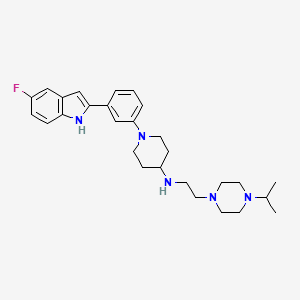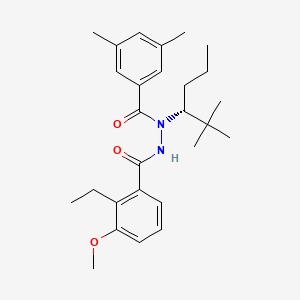
Veledimex
Vue d'ensemble
Description
Veledimex is an orally bioavailable, small molecule diacylhydrazine-based activator ligand . It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . It can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS) .
Molecular Structure Analysis
The molecular formula of Veledimex is C27H38N2O3 . The IUPAC name is N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide . The molecular weight is 438.6 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Veledimex include its molecular formula (C27H38N2O3), molecular weight (438.6 g/mol), and IUPAC name (N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide) .
Applications De Recherche Scientifique
Gene Therapy in Oncology
Veledimex is integral to the RheoSwitch Therapeutic System® (RTS), which controls the expression of interleukin-12 (IL-12) in gene therapy. It has been used in clinical trials for treating recurrent glioblastoma, an aggressive form of brain cancer. By administering veledimex orally, researchers can regulate the IL-12 gene expression, which is designed to stimulate the body’s immune response to target and destroy cancer cells .
Immunotherapy Enhancement
In combination with immune checkpoint inhibitors like nivolumab, veledimex has shown promise in enhancing immunotherapy treatments. This combination aims to increase the infiltration of CD8+ T cells into tumors, potentially improving patient survival rates in cases of recurrent glioblastoma .
Personalized Medicine
The ability of veledimex to control gene expression makes it a valuable tool for personalized medicine. It allows for tailored treatment regimens based on individual patient needs, particularly in the context of glioblastoma where traditional treatments have limited effectiveness .
Neurological Disorder Treatment
Veledimex has been researched for its potential in treating neurological disorders like glioblastoma. Its role in controlled gene therapy offers a new avenue for addressing tumors within the central nervous system, providing a targeted approach to treatment .
Drug Delivery Systems
The drug-inducible nature of veledimex makes it a significant component in novel drug delivery systems. It enables the controlled activation of therapeutic genes at the tumor site, minimizing systemic exposure and potential side effects .
Mécanisme D'action
Target of Action
Veledimex is a synthetic analog of the insect molting hormone ecdysone . It primarily targets the ecdysone receptor (EcR) , which is a part of the RheoSwitch Therapeutic System (RTS), a gene regulation system . The RTS includes two fusion proteins: Gal4-EcR and VP16-RXR . Gal4-EcR contains a modified EcR fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-RXR contains a chimeric retinoid X receptor (RXR) fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 (HSV1) .
Mode of Action
Upon administration, Veledimex specifically binds to the EcR located on the RTS . In the absence of Veled
Safety and Hazards
Orientations Futures
The future of Veledimex lies in its potential use in gene therapy for the treatment of various cancers. It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . The controlled intratumoral production of IL-12 induced by Veledimex has shown promising results in inducing local immune cell infiltration and improved survival in glioma .
Propriétés
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZPGLVHLSWQX-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148875 | |
| Record name | INXN-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093130-72-3 | |
| Record name | Veledimex [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veledimex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INXN-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELEDIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



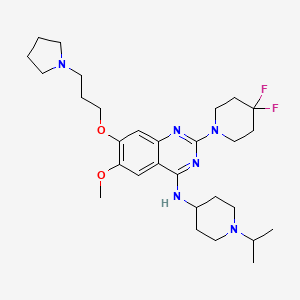


![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)
![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)
![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
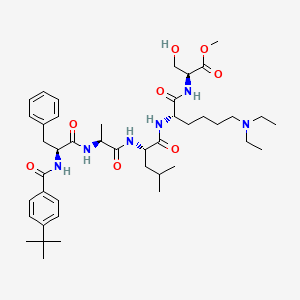
![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)
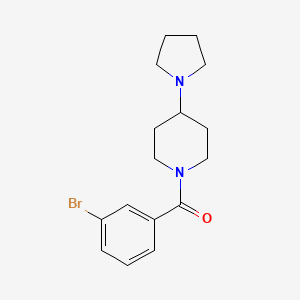

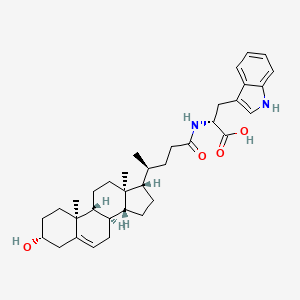
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)
